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In the field of chemistry, 6-Chloro-N,N-dimethylnicotinamide is utilized as a halogenated heterocycle . Its structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules.
The use of 6-Chloro-N,N-dimethylnicotinamide in such reactions has been shown to yield high-purity products with minimal side reactions. The compound’s reactivity has facilitated the synthesis of various pharmaceuticals and agrochemicals.
In biology, 6-Chloro-N,N-dimethylnicotinamide serves as a building block for bioactive molecules . It’s particularly relevant in the study of enzyme inhibitors and receptor modulators.
Biologists use this compound in enzyme assays to test inhibitory activity. It’s typically introduced to a reaction mixture containing the target enzyme, substrate, and buffer solution, followed by monitoring the reaction kinetics.
Studies have found that derivatives of 6-Chloro-N,N-dimethylnicotinamide can selectively inhibit certain enzymes, which is promising for the development of new therapeutic agents.
Pharmacologically, 6-Chloro-N,N-dimethylnicotinamide is explored for its potential in drug development . Its modification leads to compounds with various pharmacokinetic properties.
In pharmacological studies, the compound is often modified to produce analogs, which are then tested in vitro and in vivo for activity. Parameters like solubility, stability, and binding affinity are key focus areas.
The creation of analogs from 6-Chloro-N,N-dimethylnicotinamide has resulted in molecules with improved bioavailability and targeted action, enhancing their potential as drug candidates.
In materials science, 6-Chloro-N,N-dimethylnicotinamide is investigated for its utility in creating advanced materials . Its incorporation into polymers and coatings can impart desirable properties.
The integration of 6-Chloro-N,N-dimethylnicotinamide into materials has led to the development of polymers with enhanced thermal stability and chemical resistance.
In environmental science, 6-Chloro-N,N-dimethylnicotinamide is studied for its environmental impact and degradation . Understanding its breakdown products is crucial for assessing its ecological footprint.
Environmental scientists analyze the compound’s stability under various conditions, using techniques like chromatography and mass spectrometry to identify its degradation pathways.
Research indicates that 6-Chloro-N,N-dimethylnicotinamide can be broken down into less harmful substances under certain conditions, suggesting possible methods for mitigating its environmental impact.
In medicine, 6-Chloro-N,N-dimethylnicotinamide is a candidate for the design of diagnostic agents . Its chemical properties allow for tagging and tracing in biological systems.
Medical researchers conjugate the compound with imaging agents, then track its distribution in the body using techniques like MRI or PET scans.
The use of 6-Chloro-N,N-dimethylnicotinamide in diagnostic medicine has shown promise in enhancing image contrast and specificity, aiding in the detection of diseases.
6-Chloro-N,N-dimethylnicotinamide: and its derivatives have been studied for their antibacterial and antibiofilm properties . These compounds have shown potential in combating bacterial infections and preventing the formation of biofilms, which are protective layers that bacteria form to shield themselves from antibiotics.
Researchers synthesize and characterize nicotinamide derivatives, then assess their antibacterial and antibiofilm efficacy using various spectral techniques (IR, 1H-NMR, 13C-NMR, and MS). Computational analyses, including molecular docking, are also performed to predict the interaction between these compounds and bacterial proteins .
The studies have identified certain derivatives of 6-Chloro-N,N-dimethylnicotinamide as effective inhibitors against specific bacterial strains, such as Enterococcus faecalis. These findings could lead to the development of new antibacterial agents .
In computational chemistry, 6-Chloro-N,N-dimethylnicotinamide is used to model and predict chemical behavior. Its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are analyzed to understand its reactivity .
The compound is optimized using computational methods like density functional theory (DFT), and its electronic properties are examined through contour plots and molecular electrostatic potential (MEP) maps .
These computational studies provide insights into the reactivity of 6-Chloro-N,N-dimethylnicotinamide and its derivatives, aiding in the design of new molecules with desired chemical properties .
6-Chloro-N,N-dimethylnicotinamide: is a valuable scaffold in drug discovery. Its structure is amenable to modifications that can lead to the creation of novel therapeutic agents with specific biological activities .
Drug discovery efforts involve the synthesis of a library of derivatives, followed by high-throughput screening to identify compounds with promising biological activity. The pharmacological profile of these compounds is then further evaluated through in vitro and in vivo assays .
This approach has led to the identification of several 6-Chloro-N,N-dimethylnicotinamide-based compounds with potential as lead candidates for drug development .
In agricultural chemistry, derivatives of 6-Chloro-N,N-dimethylnicotinamide are explored for their use as agrochemicals. They may serve as precursors for the synthesis of herbicides, pesticides, and plant growth regulators .
The compound is used to synthesize new molecules that are then tested for their efficacy in controlling pests and diseases or promoting plant growth. These tests are conducted in controlled environments and field trials.
Some derivatives have shown promise in improving crop protection and yield, contributing to sustainable agriculture practices .
6-Chloro-N,N-dimethylnicotinamide: is investigated in nanotechnology for its potential to create functional nanomaterials. Its chemical structure can be utilized to fabricate nanoparticles with specific properties .
The compound is used in the synthesis of nanoparticles through various chemical reactions. The size, shape, and surface characteristics of these nanoparticles are carefully controlled to achieve the desired functionality.
6-Chloro-N,N-dimethylnicotinamide is a chemical compound characterized by the molecular formula and a molecular weight of 184.63 g/mol. It features a chloro group at the 6-position of the nicotinamide ring, along with two dimethyl groups attached to the nitrogen atom. This compound is known for its potential applications in various fields, particularly in medicinal chemistry and agricultural science.
A common reaction involves the substitution of the chlorine atom:
text6-Chloro-N,N-dimethylnicotinamide + Nucleophile → New Compound + HCl
Preliminary studies suggest that 6-Chloro-N,N-dimethylnicotinamide exhibits biological activity that could be beneficial in pharmacological applications. Its structural similarity to nicotinamide suggests potential roles in modulating nicotinic receptors or influencing metabolic pathways associated with nicotinamide adenine dinucleotide (NAD+).
The synthesis of 6-Chloro-N,N-dimethylnicotinamide typically involves chlorination of N,N-dimethylnicotinamide or related precursors. A method includes reacting 2-chloro-3-trichloromethylpyridine with dimethylamine in an aqueous medium, yielding the desired product through a nucleophilic substitution mechanism .
6-Chloro-N,N-dimethylnicotinamide has several potential applications:
Interaction studies involving 6-Chloro-N,N-dimethylnicotinamide focus on its binding affinity to various biological targets, including enzymes and receptors associated with nicotinic pathways. Understanding these interactions can elucidate its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 6-Chloro-N,N-dimethylnicotinamide, each possessing unique properties:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| N-(tert-Butyl)-6-chloronicotinamide | 115309-58-5 | 0.94 |
| N-(tert-Butyl)-6-chloro-4-(o-tolyl)nicotinamide | 342417-04-3 | 0.85 |
| N-(2-Hydroxyethyl)nicotinamide | 6265-73-2 | 0.79 |
The unique chloro substitution at the 6-position distinguishes 6-Chloro-N,N-dimethylnicotinamide from other nicotinamide derivatives, potentially enhancing its reactivity and biological activity compared to its analogs.